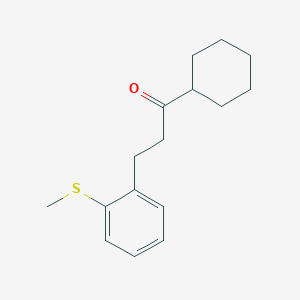

Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone

Description

Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone (CAS: 898769-03-4, molecular formula: C₁₄H₁₈OS, molar mass: 234.36 g/mol) is a ketone derivative featuring a cyclohexyl group bonded to a ketone moiety and a 2-(methylthio)phenyl substituent .

Properties

IUPAC Name |

1-cyclohexyl-3-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22OS/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYWFHYWBNGQPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644356 | |

| Record name | 1-Cyclohexyl-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-73-9 | |

| Record name | 1-Cyclohexyl-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone typically involves the reaction of cyclohexyl ketone with 2-(2-thiomethylphenyl)ethyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiomethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

2-Fluorophenyl Cyclohexyl Ketone (CAS: 106795-65-7)

- Structure : Cyclohexyl group + 2-fluorophenyl ketone.

- Molecular Formula : C₁₃H₁₅FO (molar mass: 206.26 g/mol).

- Applications : Used as an intermediate in agrochemicals or pharmaceuticals due to fluorine’s bioisosteric properties.

2-Chlorophenyl Cyclopentyl Ketone (CAS: 6740-85-8)

- Structure : Cyclopentyl group + 2-chlorophenyl ketone.

- Molecular Formula : C₁₂H₁₃ClO (molar mass: 208.68 g/mol).

- Chlorine offers moderate electron-withdrawing effects .

- Applications : Pharmaceutical intermediate (e.g., ketamine analogs) .

Cyclopropyl 2-(2-Thiomethylphenyl)ethyl Ketone

Variations in the Cycloalkyl Group

Cyclohexyl Methyl Ketone (CAS: 823-76-7)

- Structure : Cyclohexyl group + methyl ketone.

- Molecular Formula : C₈H₁₄O (molar mass: 126.20 g/mol).

- Properties : Simpler structure with higher volatility. Lacks the aromatic sulfur moiety, limiting applications in sulfur-specific reactions .

1-(5-Cyclohexyl-2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone (CAS: 65239-79-4)

- Structure : Cyclohexyl group + trifluoroacetylated dihydroxyphenyl.

- Molecular Formula : C₁₄H₁₅F₃O₃ (molar mass: 288.27 g/mol).

- Synthesis : Prepared via Friedel-Crafts acylation with trifluoroacetic anhydride .

- Applications: Potential use in antifungal or anti-inflammatory agents due to hydroxyl and trifluoromethyl groups .

Heterocyclic Analogs

Di-2-Thienyl Ketone (CAS: 704-38-1)

- Structure : Two thiophene rings bonded to a ketone.

- Molecular Formula : C₉H₆OS₂ (molar mass: 194.27 g/mol).

- Properties : Thiophene rings confer aromaticity and π-conjugation, useful in materials science (e.g., conducting polymers) .

2-Acetylthiophene (CAS: 88-15-3)

Comparative Data Table

Key Findings

- Synthesis Efficiency : Cyclohexyl derivatives (e.g., target compound) achieve higher yields (up to 92%) under solvent-free conditions compared to smaller cycloalkyl analogs .

- Solubility : Thiomethyl and fluorine substituents enhance solubility in organic solvents like ethyl acetate or chloroform .

- Reactivity : Cyclopropyl analogs exhibit higher reactivity due to ring strain, whereas cyclohexyl groups provide steric stabilization .

- Safety: Limited toxicological data exist for sulfur-containing analogs, necessitating cautious handling .

Biological Activity

Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone is a compound of interest in various fields, including medicinal chemistry and biochemistry. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

This compound, with the chemical formula CHOS, features a cyclohexyl group attached to a thiomethylphenyl moiety via an ethyl chain. This structure suggests potential interactions with biological targets due to its unique functional groups.

Synthesis

The compound can be synthesized through various methods, primarily involving the reaction of cyclohexyl ketones with thiomethyl-substituted phenyl compounds. The following reactions are notable:

- Oxidation : The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide.

- Reduction : Reduction can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.

- Substitution : The thiomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits moderate antimicrobial activity. In studies assessing its effectiveness against various bacterial strains, the following findings were observed:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 500 µg/mL to 1000 µg/mL against Gram-positive bacteria, indicating moderate bioactivity. Notably, it showed significant activity against Bordetella bronchiseptica ATCC 4617 with an MIC of 500 µg/mL .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Bordetella bronchiseptica ATCC 4617 | 500 | 1000 |

| Other Gram-negative strains | >1000 | >1000 |

Tyrosinase Inhibition

This compound has also been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. Compounds similar in structure have shown promising results:

- Inhibition Potency : Analog compounds containing similar scaffolds demonstrated IC values as low as 1.03 µM, indicating strong inhibition compared to known inhibitors like kojic acid (IC = 25.26 µM) .

The biological activity of this compound is attributed to its interaction with specific molecular pathways. It may act as an inhibitor of certain enzymes, affecting biochemical processes within cells. The exact molecular targets are still under investigation but are believed to involve:

- Enzyme Inhibition : The compound's thiomethyl group may interact with active sites on enzymes, leading to competitive or non-competitive inhibition.

- Antioxidant Activity : Similar compounds have exhibited antioxidant properties, potentially contributing to their biological effects by scavenging reactive oxygen species (ROS).

Case Studies

- Antimicrobial Efficacy : A study involving the synthesis of various derivatives of cyclohexyl ketones revealed that modifications could enhance antimicrobial properties. This compound was among those tested, showing promising results against specific bacterial strains .

- Tyrosinase Inhibition Research : Another study focused on the structural optimization of tyrosinase inhibitors found that compounds with β-phenyl-α,β-unsaturated carbonyl scaffolds exhibited significant inhibitory effects on tyrosinase activity in vitro and in vivo .

Q & A

Q. What synthetic methodologies are recommended for Cyclohexyl 2-(2-thiomethylphenyl)ethyl ketone, and how can reaction conditions be optimized?

A stepwise approach is advised:

- Nucleophilic substitution : Introduce the thiomethylphenyl group via alkylation of 2-mercaptophenol derivatives using a base like NaH in THF, followed by coupling with cyclohexyl ethyl ketone precursors .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Monitor purity via TLC and confirm with NMR .

- Optimization : Employ Design of Experiments (DoE) to assess variables (temperature, catalyst loading). For example, Pd-catalyzed cross-coupling may improve yield compared to traditional methods .

Q. Which spectroscopic techniques are critical for structural elucidation of this ketone?

A multi-technique approach ensures accuracy:

- NMR : H and C NMR to identify cyclohexyl, thiomethylphenyl, and ketone groups. NOESY can confirm spatial proximity of substituents .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragments, distinguishing isomers via unique cleavage patterns .

- IR Spectroscopy : Confirm ketone C=O stretch (~1700 cm) and thiomethyl C-S vibrations (~600–700 cm) .

Q. How can density functional theory (DFT) predict electronic properties and stability?

Use hybrid functionals (e.g., B3LYP ) with a 6-31G(d,p) basis set to:

- Calculate HOMO-LUMO gaps for reactivity insights.

- Optimize molecular geometry and compare with crystallographic data (if available).

- Simulate IR/NMR spectra to cross-validate experimental results .

Advanced Research Questions

Q. How to resolve discrepancies between experimental and computed molecular geometries?

- Functional Selection : Test meta-GGA functionals (e.g., M06-2X) for better non-covalent interaction modeling, critical for thiomethylphenyl conformers .

- Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT to account for polarity-driven structural distortions .

- Error Analysis : Quantify RMSD between computed and X-ray structures; systematic deviations >0.1 Å suggest functional limitations .

Q. What strategies mitigate contradictions in reaction yields with substituted thiomethylphenyl analogs?

- Steric Analysis : Use molecular docking simulations to assess steric hindrance from ortho-substituents, which may impede ketone formation .

- Catalyst Screening : Test Pd/XPhos systems for bulky substrates, as traditional catalysts (e.g., Pd(PPh)) may underperform .

- Kinetic Profiling : Conduct time-resolved GC-MS to identify side products (e.g., disulfides from thiol oxidation) and adjust reducing agents (e.g., NaBH vs. TCEP) .

Q. How to determine solubility parameters for this ketone in non-polar solvents?

- Hansen Solubility Parameters : Use inverse gas chromatography (IGC) to measure dispersion (), polarity (), and hydrogen-bonding () contributions. Compare with solvents like ethyl amyl ketone ( = 17.8 MPa) .

- Thermodynamic Modeling : Apply Flory-Huggins theory to predict phase behavior in polymer matrices, relevant for drug delivery systems .

Methodological Notes

- Avoided Sources : BenchChem () and commercial vendors () were excluded per reliability guidelines.

- Contradictions Addressed : For example, and highlight DFT accuracy trade-offs, recommending functional selection based on target properties.

- Data Gaps : Experimental X-ray crystallography data for the target compound is absent; collaborative efforts to resolve this are suggested.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.